molecular formula C7H4BrIN2 B1375057 8-Bromo-3-iodoimidazo[1,2-a]pyridine CAS No. 1232038-69-5

8-Bromo-3-iodoimidazo[1,2-a]pyridine

Cat. No.: B1375057
CAS No.: 1232038-69-5
M. Wt: 322.93 g/mol
InChI Key: FPBVVGOLLSNULG-UHFFFAOYSA-N
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Description

“8-Bromo-3-iodoimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 1232038-69-5 . It has a molecular weight of 322.93 and its IUPAC name is this compound . The compound is typically stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H4BrIN2/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H . The InChI key is FPBVVGOLLSNULG-UHFFFAOYSA-N . Unfortunately, specific details about the molecular structure analysis were not found in the searched resources.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found in the searched resources, imidazo[1,2-a]pyridines in general have been synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . The compound is typically stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Molecular Structure

  • 8-Bromo-3-iodoimidazo[1,2-a]pyridines have been synthesized under various conditions, offering insights into chemoselectivity during the substitution reaction. The structures of these compounds were characterized using single crystal X-ray diffraction analysis, which is crucial for understanding their molecular properties (Zhao et al., 2018).

Methods for Synthesizing Iodoimidazo[1,2-a]pyridines

  • A method for synthesizing 3-iodoimidazo[1,2-a]pyridines has been developed, involving an I2O5-mediated iodocyclization cascade. This process might go through an oxidative cyclization/decarboxylation/iodination sequence, indicating a multifaceted mechanism of synthesis (Zhou et al., 2019).

Ionic Liquid Promoted Synthesis

  • Ionic liquids have been used to promote the synthesis of 3-aminoimidazo[1,2-a]pyridines, demonstrating the potential of using alternative solvents for efficient synthesis processes (Shaabani et al., 2006).

Antibacterial and Antioxidant Applications

  • Novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives have shown excellent activity against both Gram-positive and Gram-negative bacterial strains, as well as moderate to good antioxidant properties. This indicates potential applications in antibacterial and antioxidant domains (Variya et al., 2019).

Development of Tyrosyl-tRNA Synthetase Inhibitors

  • New 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized and characterized as potential tyrosyl-tRNA synthetase inhibitors. The study involved detailed structural elucidation and molecular docking, highlighting potential applications in enzyme inhibition (Jabri et al., 2023).

Safety and Hazards

The safety information for “8-Bromo-3-iodoimidazo[1,2-a]pyridine” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Imidazo[1,2-a]pyridines, including “8-Bromo-3-iodoimidazo[1,2-a]pyridine”, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character . Therefore, the development of new synthetic methods for these compounds is of great interest .

Biochemical Analysis

Biochemical Properties

8-Bromo-3-iodoimidazo[1,2-a]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to bind to certain proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In cancer cells, for instance, it has been found to induce apoptosis by modulating cell signaling pathways such as the MAPK/ERK pathway. This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell proliferation and survival. In non-cancerous cells, the compound may have different effects, such as altering cellular metabolism without inducing apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light or extreme temperatures can lead to degradation. Over time, the degradation products may have different biochemical properties, potentially affecting the outcomes of experiments. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. In some cases, high doses of the compound have been associated with toxic effects, such as liver damage or altered metabolic function. It is important to carefully titrate the dosage to achieve the desired effects while minimizing adverse outcomes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. The compound’s localization and accumulation can influence its biological activity and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical properties .

Properties

IUPAC Name

8-bromo-3-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-5-2-1-3-11-6(9)4-10-7(5)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBVVGOLLSNULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232038-69-5
Record name 8-bromo-3-iodoimidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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